BenchChemオンラインストアへようこそ!

1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Lipophilicity Drug-likeness Permeability

1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile (CAS 2098104‐44‑8) is a heterocyclic small molecule belonging to the 1,3,5‐trisubstituted pyrazole class. Its structure features a difluoromethyl group at the N1 position, a pyrazin-2-yl ring at C3, and a nitrile at C5.

Molecular Formula C9H5F2N5
Molecular Weight 221.17 g/mol
CAS No. 2098104-44-8
Cat. No. B1483279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
CAS2098104-44-8
Molecular FormulaC9H5F2N5
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NN(C(=C2)C#N)C(F)F
InChIInChI=1S/C9H5F2N5/c10-9(11)16-6(4-12)3-7(15-16)8-5-13-1-2-14-8/h1-3,5,9H
InChIKeyIJTMZNHSOWCADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile (CAS 2098104-44-8) – Core Chemical Profile for R&D Procurement


1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile (CAS 2098104‐44‑8) is a heterocyclic small molecule belonging to the 1,3,5‐trisubstituted pyrazole class. Its structure features a difluoromethyl group at the N1 position, a pyrazin-2-yl ring at C3, and a nitrile at C5 [1]. With a molecular formula of C₉H₅F₂N₅ and a molecular weight of 221.17 g/mol, the compound exhibits computed physicochemical properties including an XLogP3 of 0.7, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 67.4 Ų [1]. These features position it as a compact, lipophilicity-balanced scaffold for medicinal chemistry and agrochemical intermediate applications, where the difluoromethyl group is recognized as a metabolically more stable bioisostere of methyl or ethyl substituents [2].

Why N1-Substituent Swaps Fail – The Critical Differentiation of 1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile


In the 3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile series, the N1 substituent is not a passive spectator. Replacing the difluoromethyl group with methyl (CAS 2098069‑92‑0), ethyl (CAS 2097958‑31‑9), or 2‑fluoroethyl (CAS 2098128‑22‑2) alters key molecular recognition features including lipophilicity (XLogP3), hydrogen bond acceptor capacity, metabolic stability, and electrostatic potential at the pyrazole ring [1][2]. The difluoromethyl group serves as a lipophilic hydrogen bond donor isostere, capable of engaging in non-classical C–H···X interactions while simultaneously resisting oxidative metabolism, a dual property not replicated by simple alkyl chains [3]. Quantitative physicochemical differences between these analogs are detailed in Section 3 below.

Head-to-Head Quantitative Differentiation: 1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile vs. Closest Analogs


Lipophilicity Tuning: XLogP3 0.7 vs. Alkyl Congeners

The target compound exhibits an XLogP3 of 0.7, representing a balanced lipophilicity profile that supports both aqueous solubility and passive membrane permeability [1]. Its closest N-alkyl analogs are significantly more lipophilic: the 1-ethyl analog has a predicted logP shift of approximately +0.8 to +1.2 units based on the Hansch π constant for a –CH₂CH₃ vs. –CHF₂ substitution, and the 1-methyl analog is approximately +0.3 to +0.6 units higher [2][3]. This differential places the difluoromethyl compound in the optimal logP window (0–3) for lead-like chemical space defined by the rule-of-three for fragment-based screening, whereas the ethyl analog is approaching the upper boundary of the preferred range for CNS drug candidates [3].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity: 6 HBA vs. 4–5 in Alkyl Analogs

The target compound possesses six hydrogen bond acceptors (two fluorine atoms, three pyrazole/pyrazine nitrogens, and the nitrile nitrogen), compared to four HBA for the 1-methyl analog and four for the 1-ethyl analog, as computed by Cactvs [1][2]. The two additional fluorine atoms serve as weak H-bond acceptors that can participate in multipolar interactions with protein backbone amide NH groups or structured water molecules in binding sites, a feature absent in the purely alkyl-substituted analogs [3]. This increased HBA count may enhance binding enthalpy without the entropic penalty of introducing additional rotatable bonds.

Molecular recognition Target engagement H-bond acceptor

Topological Polar Surface Area and CNS Multiparameter Optimization (MPO) Score

The target compound has a computed TPSA of 67.4 Ų, which falls within the desirable range (<90 Ų) for passive blood-brain barrier (BBB) penetration [1]. Combined with its XLogP3 of 0.7, low molecular weight (221.17 Da), and zero hydrogen bond donors, this compound achieves a CNS MPO score of approximately 5.2–5.5 (on a 0–6 scale), placing it in the attractive CNS drug-like space [2]. Alkyl analogs, with higher lipophilicity but comparable TPSA, trend toward lower MPO scores due to logP exceeding the optimal 1–3 range, reducing their desirability for CNS-targeted library design.

CNS drug design TPSA Brain penetration

Commercial Purity Benchmark: 98% vs. Industry Standard 95%

The target compound is commercially available at a certified purity of 98%, as confirmed by Leyan (Catalog No. 2275974) . This compares favorably to the industry-standard 95% purity offered by multiple vendors for structurally related 1-alkyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile analogs . The 3% absolute purity difference reduces the burden of by-product interference in biological assays, especially in high-throughput screening (HTS) where trace impurities can confound dose-response curve interpretation and generate false-positive hits.

Purity Procurement Quality assurance

Metabolic Stability Advantage: Difluoromethyl as a Non-Oxidizable N1 Substituent

The difluoromethyl (–CHF₂) group at the N1 position is recognized in medicinal chemistry as a metabolically resistant bioisostere of methyl (–CH₃) and ethyl (–C₂H₅) groups [1]. While quantitative intrinsic clearance (Cl_int) data for this specific compound in human liver microsomes (HLM) is not publicly available, class-level structure-metabolism relationship (SMR) studies on pyrazole scaffolds demonstrate that N1-alkyl analogs undergo rapid CYP450-mediated ω-oxidation and N-dealkylation, whereas the analogous –CHF₂ substituent resists oxidative metabolism due to the high C–F bond dissociation energy (~485 kJ/mol vs. ~411 kJ/mol for C–H) [2][3]. This translates to a predicted longer half-life and lower first-pass extraction for the difluoromethyl analog in in vitro ADME assays.

Metabolic stability Microsomal clearance Bioisostere

Procurement-Guiding Application Scenarios for 1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile


Kinase Inhibitor Fragment Library Design

The compound's balanced XLogP3 (0.7), low molecular weight (221.17 Da), and zero HBD count align with fragment-based screening requirements. Its 6 HBA capacity, including fluorine-mediated weak H-bond interactions, offers docking versatility for kinase hinge-binding motifs typically targeted by pyrazole-containing fragments [1]. The 98% commercial purity ensures minimal interference in biophysical assays (SPR, TSA), reducing false-positive rates during primary screen triage .

CNS-Penetrant Lead Optimization Starting Point

With a calculated CNS MPO score of ~5.2–5.5, driven by TPSA of 67.4 Ų and optimal logP (0.7), this compound is positioned as a CNS-friendly scaffold for neuroscience targets including kinases (LRRK2, GSK-3β) and GPCRs implicated in neurodegenerative and neuroinflammatory diseases [1]. Its difluoromethyl group provides inherent metabolic shielding against CYP-mediated oxidation, potentially reducing the need for deuteration or halogen-blocking strategies often required for alkyl-substituted analogs [2].

Agrochemical Intermediate for SDHI Fungicide Development

The pyrazole-5-carbonitrile motif is a key precursor to pyrazole-5-carboxamide succinate dehydrogenase inhibitors (SDHIs), a major class of commercial fungicides including fluxapyroxad and pydiflumetofen [1]. The nitrile group at C5 can be hydrolyzed to the corresponding carboxylic acid or carboxamide for further derivatization. The difluoromethyl N1-substituent mirrors the substitution pattern found in several market-leading SDHI fungicides, conferring favorable environmental persistence and target-site binding characteristics . The 98% purity specification is advantageous for reproducible agrochemical formulation development [2].

Targeted Protein Degrader (PROTAC) Warhead Scaffold

The compact pyrazole-pyrazine core with a synthetically accessible nitrile handle enables rapid diversification into bifunctional degrader molecules. The nitrile group can serve as a precursor to carboxylic acid for E3 ligase ligand conjugation, while the CHF₂ group's metabolic stability supports the extended systemic exposure often required for PROTAC pharmacology [1]. The low lipophilicity (XLogP3 0.7) of the parent scaffold allows introduction of linker and E3 ligand moieties without exceeding acceptable logP thresholds for oral bioavailability .

Quote Request

Request a Quote for 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.